1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to an octene backbone. This compound is part of the perfluoroalkene family, known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene typically involves the fluorination of octene derivatives. One common method is the direct fluorination of octene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, octene is subjected to an electrochemical cell containing a fluorine source, such as hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The double bond in the octene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, can react with the compound in substitution reactions.
Electrophiles: Such as halogens and acids, can add across the double bond in addition reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amine or thiol derivatives.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential use in biological imaging due to its unique fluorine content.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical targets, influencing their behavior and function.
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluorohept-1-ene
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorooctane
Uniqueness: 1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its fully saturated counterparts.
Eigenschaften
CAS-Nummer |
103712-63-6 |
---|---|
Molekularformel |
C8HF15 |
Molekulargewicht |
382.07 g/mol |
IUPAC-Name |
1,1,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene |
InChI |
InChI=1S/C8HF15/c9-2(10)1-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H |
InChI-Schlüssel |
RDUYLBKWAFOUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.